Cas no 10103-20-5 (1,4-DIAMIDINOBENZENE 2HCL)

1,4-DIAMIDINOBENZENE 2HCL Chemical and Physical Properties
Names and Identifiers
-
- 1,4-DIAMIDINOBENZENE 2HCL
-
- MDL: MFCD00136761
- Inchi: 1S/C8H10N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H
- InChI Key: XFIJMILWUMIXPQ-UHFFFAOYSA-N
- SMILES: C1(C(=N)N)=CC=C(C(=N)N)C=C1.[H]Cl.[H]Cl
1,4-DIAMIDINOBENZENE 2HCL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | F81819-0.25/G |
TEREPHTHALIMIDAMIDE TETRAHYDROCHLORIDE |
10103-20-5 | 95% | 0.25g |
$77 | 2023-09-18 | |
eNovation Chemicals LLC | Y1104000-1g |
terephthalimidamide dihydrochloride |
10103-20-5 | 95% | 1g |
$900 | 2024-07-24 | |
AstaTech | F81819-1/G |
TEREPHTHALIMIDAMIDE TETRAHYDROCHLORIDE |
10103-20-5 | 95% | 1g |
$114 | 2023-09-18 | |
eNovation Chemicals LLC | Y1104000-1g |
terephthalimidamide dihydrochloride |
10103-20-5 | 95% | 1g |
$900 | 2025-02-22 | |
AstaTech | F81819-5/G |
TEREPHTHALIMIDAMIDE TETRAHYDROCHLORIDE |
10103-20-5 | 95% | 5g |
$342 | 2023-09-18 | |
eNovation Chemicals LLC | Y1104000-1g |
terephthalimidamide dihydrochloride |
10103-20-5 | 95% | 1g |
$900 | 2025-02-19 |
1,4-DIAMIDINOBENZENE 2HCL Related Literature
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
Additional information on 1,4-DIAMIDINOBENZENE 2HCL
Recent Advances in the Research of 1,4-DIAMIDINOBENZENE 2HCL (CAS: 10103-20-5)
1,4-DIAMIDINOBENZENE 2HCL (CAS: 10103-20-5), a diamidine compound, has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its molecular mechanisms, pharmacological activities, and emerging applications in drug development.
Recent studies have elucidated the compound's strong binding affinity to nucleic acids, particularly to AT-rich regions of DNA. This property has been exploited in the development of novel antimicrobial agents targeting parasitic infections. A 2023 study published in the Journal of Medicinal Chemistry demonstrated remarkable efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, with an IC50 value of 0.8 μM, suggesting its potential as a lead compound for antiparasitic drug development.
Structural optimization efforts have yielded promising derivatives with improved pharmacokinetic profiles. Research teams at several academic institutions have reported modified versions of 1,4-DIAMIDINOBENZENE 2HCL with enhanced cell permeability and reduced cytotoxicity while maintaining potent biological activity. These advancements address previous limitations in clinical translation and open new avenues for therapeutic applications.
The compound's mechanism of action involves multiple pathways, including DNA minor groove binding and interference with essential cellular processes in pathogens. Cryo-EM studies published in Nature Structural & Molecular Biology (2024) revealed detailed molecular interactions between the diamidine moiety and target DNA sequences, providing a structural basis for rational drug design approaches.
Emerging applications extend beyond antimicrobial uses. Preliminary data from oncology research suggests potential anticancer activity through DNA damage induction and topoisomerase inhibition. However, these findings require further validation in advanced preclinical models before clinical evaluation can be considered.
Current challenges in the field include optimizing the compound's selectivity profile and developing formulations with improved bioavailability. Several research groups are actively working on prodrug strategies and nanoparticle delivery systems to overcome these limitations. The compound's future in pharmaceutical development appears promising, with at least two investigational new drug applications expected to be filed within the next two years.
This brief highlights the growing importance of 1,4-DIAMIDINOBENZENE 2HCL in modern drug discovery and underscores the need for continued research investment in this promising chemical entity. The compound serves as an excellent example of how fundamental chemical biology research can translate into potential therapeutic breakthroughs.
10103-20-5 (1,4-DIAMIDINOBENZENE 2HCL) Related Products
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2279938-29-1(Alkyne-SS-COOH)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)




